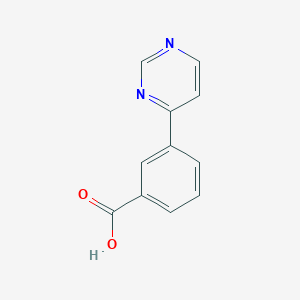

3-(Pyrimidin-4-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyrimidin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrimidine ring at the 4-position

Wirkmechanismus

Target of Action

Similar compounds have been reported to target enzymes like tyrosine kinases and histone lysine demethylase (KDM) . These enzymes play crucial roles in cellular signaling and gene expression, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to the active site and preventing the normal enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Result of Action

Similar compounds have been reported to have antileukemia effects , suggesting that 3-(Pyrimidin-4-yl)benzoic acid might also have potential therapeutic applications.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

3-(Pyrimidin-4-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isocitrate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the enzyme’s activity. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses can result in cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to participate in the pyrimidine synthesis pathway, influencing the production of nucleotides . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, it has been observed that the compound can be transported into cells via specific membrane transporters, leading to its accumulation in certain organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to achieving high efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives with additional functional groups.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the most significant applications of 3-(Pyrimidin-4-yl)benzoic acid is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the development of various drugs, particularly those targeting cancer and other diseases. For instance, derivatives of this compound have been synthesized and evaluated for their activity against specific kinases involved in cancer progression, such as Bcr-Abl, which is crucial in chronic myeloid leukemia treatment .

Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit potent anticancer properties. Studies have shown that certain analogs can inhibit tumor cell proliferation effectively. For example, compounds derived from this structure have been tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating their potency .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results suggest that such compounds could be developed into new anticancer agents.

Inhibition of Protein Kinases

This compound has been investigated for its ability to inhibit protein kinases, which play a critical role in signaling pathways associated with cancer cell growth and survival. The compound's structure allows it to interact effectively with the active sites of these enzymes, making it a valuable scaffold for drug design aimed at overcoming resistance mechanisms in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and various biological targets. These studies help predict the affinity of compounds for their targets and guide the design of more potent analogs .

Case Study 1: Development of Bcr-Abl Inhibitors

A notable case study involved the synthesis of new derivatives based on this compound aimed at inhibiting the Bcr-Abl kinase. These compounds were evaluated for their binding affinity using molecular docking techniques, which indicated promising interactions with the kinase's active site, leading to enhanced anticancer activity against resistant cell lines .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial potential of derivatives synthesized from this compound. The compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity through disc diffusion methods . This highlights the compound's versatility beyond anticancer applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Pyrimidin-2-yl)benzoic acid

- 3-(Pyrimidin-2-yl)benzoic acid

- 4-(Pyrimidin-4-yl)benzoic acid

Uniqueness

3-(Pyrimidin-4-yl)benzoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

3-(Pyrimidin-4-yl)benzoic acid, a compound characterized by its pyrimidine and benzoic acid moieties, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H9N2O2

- Molecular Weight : 217.21 g/mol

- CAS Number : 856905-14-1

The compound features a pyrimidine ring substituted at the 4-position with a benzoic acid group, contributing to its unique pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, demonstrating notable inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating effective cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary studies suggest it may inhibit key enzymes involved in cell proliferation and survival, such as:

- Histone Demethylases : The compound has shown potential as an inhibitor of JmjC domain-containing histone demethylases, which play critical roles in epigenetic regulation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed its potential as an effective antimicrobial agent, particularly against strains resistant to conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

A separate study focused on the effect of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant apoptosis, with increased levels of pro-apoptotic proteins observed through Western blot analysis.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

- Combination Therapies : Investigating synergistic effects with existing drugs to enhance therapeutic outcomes.

Eigenschaften

CAS-Nummer |

856905-14-1 |

|---|---|

Molekularformel |

C11H9N3O2 |

Molekulargewicht |

215.21 g/mol |

IUPAC-Name |

3-(5-aminopyrimidin-4-yl)benzoic acid |

InChI |

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |

InChI-Schlüssel |

OIWCBHPUJKYCJQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2 |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.